

# What is DL-Histidine-d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **DL-Histidine-d3** for Researchers and Drug Development Professionals

#### Introduction to DL-Histidine-d3

**DL-Histidine-d3** is a stable isotope-labeled form of DL-histidine.[1][2] It is a racemic mixture, containing equal amounts of the D- and L-enantiomers of histidine in which three hydrogen atoms have been replaced by deuterium.[3] Specifically, the deuterium atoms are located at the alpha and beta positions of the amino acid side chain.[3] This isotopic labeling makes **DL-Histidine-d3** an invaluable tool in analytical chemistry, particularly in mass spectrometry-based applications.[2]

The primary application of **DL-Histidine-d3** is as an internal standard for the precise quantification of natural histidine in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] Its chemical properties are nearly identical to unlabeled histidine, allowing it to co-elute and ionize similarly, while its increased mass allows for its clear differentiation in a mass spectrometer.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of **DL-Histidine-d3** for researchers, scientists, and drug development professionals.

### **Chemical Structure and Properties**



The chemical structure of **DL-Histidine-d3** is identical to that of DL-histidine, with the exception of the substitution of three hydrogen atoms with deuterium at the  $\alpha$ - and  $\beta$ -positions. The formal name for this compound is histidine- $\alpha$ , $\beta$ , $\beta$ -d3.[3]

Chemical Structure of **DL-Histidine-d3**:

#### **Quantitative Data Summary**

The key chemical and physical properties of **DL-Histidine-d3** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	344299-50-9	[1][3][4]
Molecular Formula	C6H6D3N3O2	[1][3]
Molecular Weight	158.17 g/mol	[1][4]
Synonyms	DL-Histidine-α,β,β-d3; 2- amino-2,3,3-trideuterio-3-(1H- imidazol-5-yl)propanoic acid	[3][4][5]
Purity	≥98%	[1][4]
Isotopic Purity	≥99% deuterated forms (d1-d3)	[3]
Appearance	Off-white to light brown solid	[2]
Solubility	Soluble in 1N HCl	[3]
Storage	Store at -20°C for short-term and -80°C for long-term	[2]

# **Applications in Research and Drug Development**

**DL-Histidine-d3** serves as a critical tool in various research and development applications, primarily due to its utility as an internal standard.



- Quantitative Bioanalysis: The most common application of **DL-Histidine-d3** is as an internal standard in LC-MS or GC-MS methods for the accurate quantification of histidine in biological matrices such as plasma, urine, and tissue homogenates.[2][3] This is crucial in metabolomics studies and in the clinical monitoring of diseases where histidine levels are altered.[6][7]
- Metabolic Tracer Studies: As a stable isotope-labeled compound, **DL-Histidine-d3** can be
  used as a tracer to study the in vivo metabolism of histidine.[2] By tracking the incorporation
  and conversion of the labeled histidine, researchers can gain insights into metabolic
  pathways and fluxes.
- Pharmacokinetic Studies: In drug development, deuteration of drug candidates is a strategy
  to alter their metabolic profiles and improve pharmacokinetic properties.[2] While DLHistidine-d3 is not a drug itself, its use in analytical methods supports the pharmacokinetic
  and pharmacodynamic studies of drugs that may interact with histidine metabolism.

# Experimental Protocols Quantification of Histidine in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of histidine in human plasma using **DL-Histidine-d3** as an internal standard.

Objective: To determine the concentration of histidine in human plasma samples.

#### Materials:

- Human plasma (K2-EDTA)
- Histidine standard
- **DL-Histidine-d3** (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade



- Water, LC-MS grade
- 96-well protein precipitation plate
- LC-MS/MS system

#### Procedure:

- Preparation of Standard and Internal Standard Stock Solutions:
  - Prepare a 1 mg/mL stock solution of histidine in water.
  - Prepare a 1 mg/mL stock solution of **DL-Histidine-d3** in water.
  - $\circ$  Serially dilute the histidine stock solution to prepare calibration standards ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.
- Sample Preparation (Protein Precipitation):
  - To 50 μL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 10 μL of the **DL-Histidine-d3** internal standard working solution (e.g., 10 μg/mL).
  - $\circ~$  Add 200  $\mu L$  of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.
  - Vortex the plate for 2 minutes.
  - Centrifuge the plate at 4000 rpm for 10 minutes.
  - Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
    - Mobile Phase A: 0.1% Formic acid in water



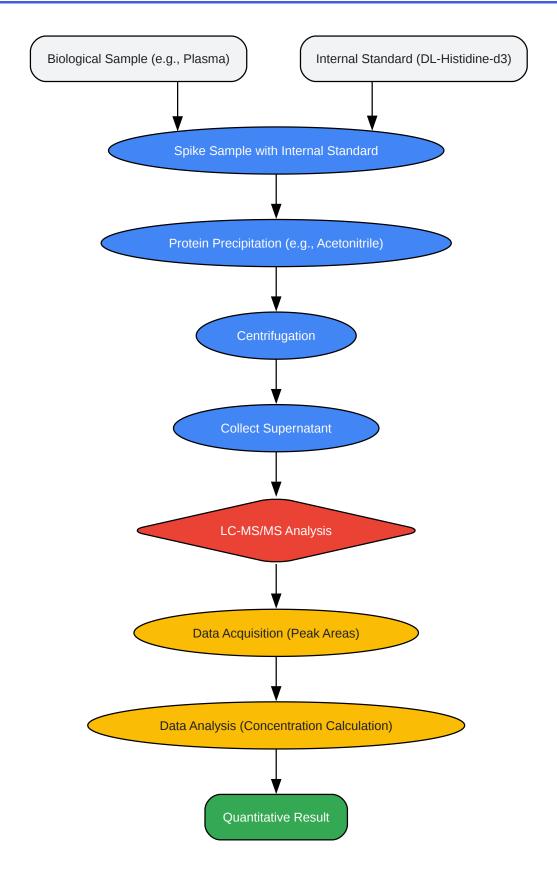
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 0-2% B over 0.5 min, 2-95% B over 3 min, hold at 95% B for 1 min, return to 2% B and equilibrate.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- MS/MS Conditions (Positive Ion Mode):
  - Monitor the following MRM (Multiple Reaction Monitoring) transitions:
    - Histidine: Q1 156.1 -> Q3 110.1
    - **DL-Histidine-d3**: Q1 159.1 -> Q3 113.1
  - Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) for maximum signal intensity.
- Data Analysis:
  - Integrate the peak areas for both histidine and DL-Histidine-d3.
  - Calculate the peak area ratio (Histidine / DL-Histidine-d3).
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of histidine in the plasma samples by interpolating their peak area ratios from the calibration curve.

#### **Visualizations**

# **Experimental Workflow for Histidine Quantification**

The following diagram illustrates the logical flow of the experimental protocol for quantifying histidine in a biological sample using **DL-Histidine-d3** as an internal standard.





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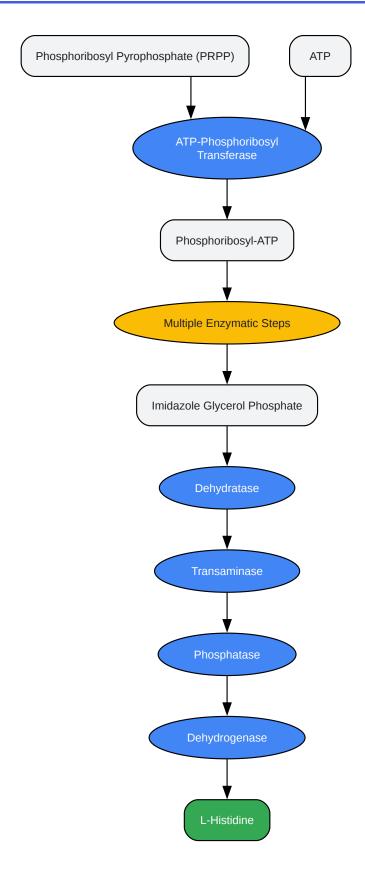
Caption: Workflow for histidine quantification using an internal standard.



# **Simplified Histidine Biosynthesis Pathway**

While **DL-Histidine-d3** is a synthetic compound, understanding the biological context of histidine is crucial. The following diagram provides a simplified overview of the de novo biosynthesis pathway of L-histidine.





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Caption: Simplified de novo biosynthesis pathway of L-histidine.



#### Conclusion

**DL-Histidine-d3** is a high-purity, stable isotope-labeled compound that is indispensable for the accurate quantification of histidine in complex biological matrices. Its properties make it an ideal internal standard for mass spectrometry-based analytical methods. For researchers in metabolomics, clinical diagnostics, and drug development, **DL-Histidine-d3** provides the reliability and precision required for robust and reproducible results. This guide has provided the core technical information, a detailed experimental protocol, and illustrative workflows to facilitate its effective use in the laboratory.

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   0 (Dâṣṣṣṣṣṣṣ, 98%; ¹âṣṣṣṣṣṣ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- To cite this document: BenchChem. [What is DL-Histidine-d3 and its chemical structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433912#what-is-dl-histidine-d3-and-its-chemical-structure]

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